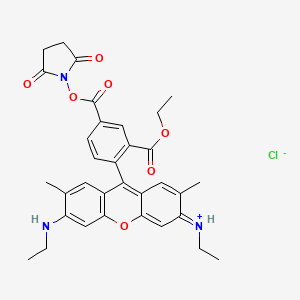
5-Carboxyrhodamine6G,succinimidylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxyrhodamine 6G, succinimidyl ester is a fluorescent dye commonly used in various scientific research applications. It is known for its high fluorescence quantum yield and excellent photostability, making it a valuable tool in fluorescence microscopy, flow cytometry, and other fluorescence-based techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxyrhodamine 6G, succinimidyl ester typically involves the reaction of 5-Carboxyrhodamine 6G with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 5-Carboxyrhodamine 6G, succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Carboxyrhodamine 6G, succinimidyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution. The succinimidyl ester group is highly reactive towards nucleophiles, such as amines, allowing it to form stable amide bonds with various biomolecules .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF)
Conditions: Inert atmosphere, room temperature to slightly elevated temperatures
Major Products
The major products formed from the reactions of 5-Carboxyrhodamine 6G, succinimidyl ester are typically conjugates with biomolecules such as proteins, peptides, and nucleic acids. These conjugates retain the fluorescent properties of the dye, making them useful for various analytical applications .
Aplicaciones Científicas De Investigación
5-Carboxyrhodamine 6G, succinimidyl ester is widely used in scientific research due to its fluorescent properties. Some of its key applications include:
Fluorescence Microscopy: Used to label cellular components, allowing for visualization under a fluorescence microscope.
Flow Cytometry: Employed to stain cells for analysis and sorting based on fluorescence intensity.
Molecular Biology: Utilized in labeling nucleic acids and proteins for various assays, including fluorescence in situ hybridization (FISH) and Western blotting.
Medical Diagnostics: Applied in diagnostic assays to detect specific biomolecules in clinical samples.
Mecanismo De Acción
The mechanism of action of 5-Carboxyrhodamine 6G, succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and a nucleophilic group (e.g., amine) on the target molecule. This reaction results in the stable attachment of the fluorescent dye to the target, allowing for its detection and analysis. The molecular targets and pathways involved depend on the specific application and the biomolecules being labeled .
Comparación Con Compuestos Similares
5-Carboxyrhodamine 6G, succinimidyl ester is often compared with other fluorescent dyes such as:
5(6)-Carboxytetramethylrhodamine N-succinimidyl ester: Similar in structure and function but with different excitation and emission spectra.
Fluorescein isothiocyanate (FITC): Another commonly used fluorescent dye with different spectral properties and applications.
Alexa Fluor dyes: A series of dyes with varying spectral properties and higher photostability compared to traditional dyes.
The uniqueness of 5-Carboxyrhodamine 6G, succinimidyl ester lies in its combination of high fluorescence quantum yield, excellent photostability, and compatibility with a wide range of biomolecules, making it a versatile tool in fluorescence-based research .
Propiedades
Fórmula molecular |
C33H34ClN3O7 |
|---|---|
Peso molecular |
620.1 g/mol |
Nombre IUPAC |
[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-ethoxycarbonylphenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride |
InChI |
InChI=1S/C33H33N3O7.ClH/c1-6-34-25-16-27-23(13-18(25)4)31(24-14-19(5)26(35-7-2)17-28(24)42-27)21-10-9-20(15-22(21)33(40)41-8-3)32(39)43-36-29(37)11-12-30(36)38;/h9-10,13-17,34H,6-8,11-12H2,1-5H3;1H |
Clave InChI |
PKSXBPOQLKFFAK-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


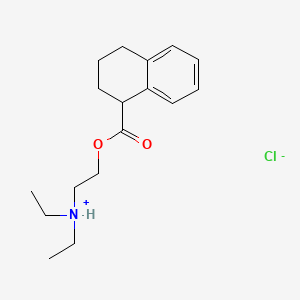
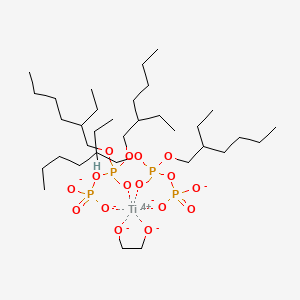

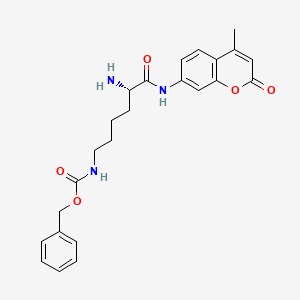
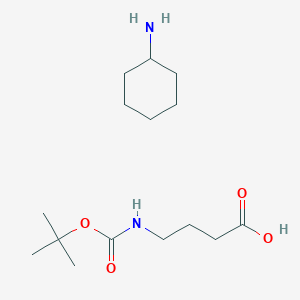
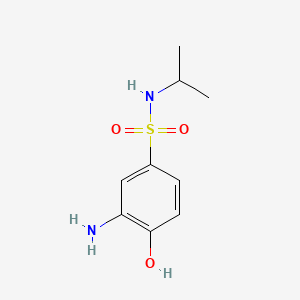
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)

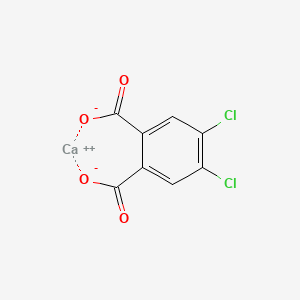
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
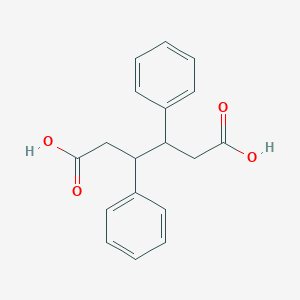

![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
